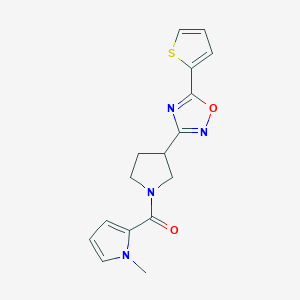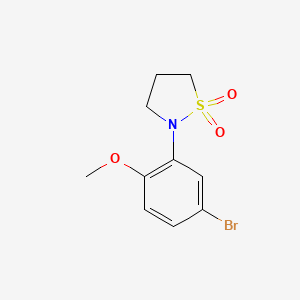
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” is not available. However, the molecular structure of a related compound, 5-Bromo-2-methoxyphenyl benzenesulfonate, has been reported3.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, 5-Bromo-2-methoxybenzenesulfonamide, a related compound, is known1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, a related compound, 5-Bromo-2-methoxyphenyl benzenesulfonate, has been reported to have a density of 1.5±0.1 g/cm3, boiling point of 463.8±45.0 °C at 760 mmHg, and a molar refractivity of 76.1±0.4 cm33.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam and its derivatives are of interest due to their unique chemical structures, which make them suitable for a variety of synthetic applications. For example, the synthesis and characterization of organophosphorus compounds, including those related to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, have been explored to understand their reactivity and potential applications in organic synthesis (Shabana, Osman, & Atrees, 1993).
Applications in Drug Metabolism
The compound's structural analogues have been studied for their role in drug metabolism. For instance, studies on biaryl-bis-sulfonamide derivatives, which share a similar structural motif with N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, have revealed their potential as modulators of specific receptors, showcasing the importance of such structures in medicinal chemistry (Zmijewski et al., 2006).
Natural Product Synthesis
The synthesis of bromophenol derivatives from natural sources, such as red algae, which may include compounds structurally related to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, has been investigated. These studies contribute to our understanding of natural product chemistry and the potential bioactivity of these compounds (Zhao et al., 2004).
Material Science Applications
Compounds similar to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam have been utilized in the development of advanced materials, such as regioregular poly(3-hexylthiophene), which finds applications in electronic and photonic devices (Bronstein & Luscombe, 2009).
Safety And Hazards
The safety and hazards of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, a related compound, 5-Bromo-2-methoxybenzenesulfonyl chloride, is known to cause severe skin burns and eye damage5.
Zukünftige Richtungen
The future directions of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, research in the field of organic chemistry continues to advance, and new synthesis methods and applications for complex organic compounds are continually being explored.
Please note that the information provided is based on related compounds and may not directly apply to “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam”. For accurate information, specific studies on “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” would be required.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPAEYNBQZNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

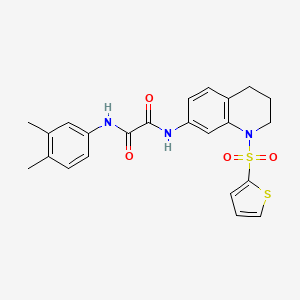

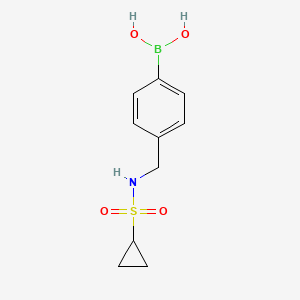

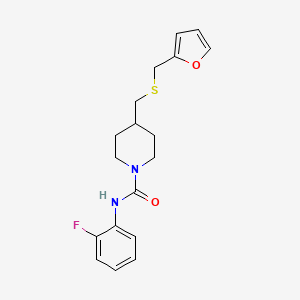
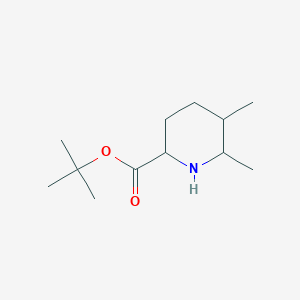
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)
![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)

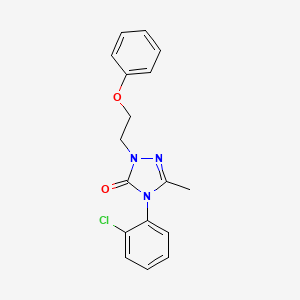
![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)
![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)
